molecular formula C50H87ClN12O18 B220579 Syringostatin A CAS No. 125051-66-3

Syringostatin A

Cat. No.: B220579
CAS No.: 125051-66-3
M. Wt: 1179.7 g/mol
InChI Key: SOKGGVHELUKAFO-SDYNXESYSA-N
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Description

Syringostatin A is a natural product found in Pseudomonas syringae with data available.

Scientific Research Applications

1. Therapeutic Applications in Neuroendocrine Tumors

Syringostatin A, as a part of somatostatin analogs, has been studied for its role in the treatment of neuroendocrine tumors (NETs). Research shows that somatostatin analogs like lanreotide and octreotide, which may include this compound, are effective in controlling tumor growth in patients with gastroenteropancreatic (GEP)-NETs. They have been found to improve progression-free survival and reduce tumor markers, suggesting their potential utility in managing these tumors (Paragliola et al., 2016).

2. Role in Angiogenesis Inhibition

This compound may have potential applications in inhibiting angiogenesis, which is a crucial process in tumor growth and metastasis. Studies have shown that antiangiogenic therapy, including compounds like endostatin and angiostatin, can effectively inhibit the growth of cancers such as ovarian cancer (Yokoyama et al., 2000).

3. Impact on Insulin Secretion

This compound has been researched for its effects on insulin secretion. A study demonstrated that syringin, a key component of this compound, can induce insulin secretion in Wistar rats, highlighting its potential application in diabetes treatment. This effect is mediated through acetylcholine release, stimulating muscarinic M3 receptors in pancreatic cells (Liu et al., 2008).

4. Apoptotic Effects in Cancer Cells

Research has also explored the apoptotic effects of syringic acid, a component of this compound, in cancer cells. It has been found to induce cell death in oral squamous carcinoma cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment (Abijeth & Ezhilarasan, 2020).

5. Cognitive Function Enhancement

This compound might also have implications in enhancing cognitive functions. Somatostatin, a part of which could include this compound, plays a significant role in memory and cognition. It is being considered for potential therapies in neurodegenerative disorders involving cognitive dysfunctions (Tuboly & Vécsei, 2012).

Properties

CAS No.

125051-66-3

Molecular Formula

C50H87ClN12O18

Molecular Weight

1179.7 g/mol

IUPAC Name

2-[(9Z)-21,24-bis(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C50H87ClN12O18/c1-4-6-7-8-9-10-11-12-13-15-28(66)24-36(68)55-34-26-81-50(80)38(35(67)25-51)62-48(77)39(40(69)49(78)79)63-41(70)29(5-2)56-47(76)37(27(3)65)61-45(74)30(16-14-20-52)57-44(73)33(19-23-64)60-43(72)31(17-21-53)58-42(71)32(18-22-54)59-46(34)75/h5,27-28,30-35,37-40,64-67,69H,4,6-26,52-54H2,1-3H3,(H,55,68)(H,56,76)(H,57,73)(H,58,71)(H,59,75)(H,60,72)(H,61,74)(H,62,77)(H,63,70)(H,78,79)/b29-5-

InChI Key

SOKGGVHELUKAFO-SDYNXESYSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O

Synonyms

syringostatin A

Origin of Product

United States

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